molecular formula C14H13NO3 B6368178 4-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine CAS No. 1262000-30-5

4-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine

Cat. No.: B6368178
CAS No.: 1262000-30-5
M. Wt: 243.26 g/mol
InChI Key: QATGENGMYZMGQN-UHFFFAOYSA-N
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Description

4-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 4-ethoxycarbonylphenyl group and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine typically involves the reaction of 4-ethoxycarbonylphenylboronic acid with a suitable pyridine derivative. One common method is the Suzuki coupling reaction, where 4-ethoxycarbonylphenylboronic acid is coupled with a halogenated pyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol or alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-(4-Ethoxycarbonylphenyl)-2-pyridone.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent used.

Scientific Research Applications

4-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxycarbonyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxycarbonylphenylboronic acid: Shares the ethoxycarbonylphenyl group but lacks the pyridine ring.

    4-(4-Ethoxycarbonylphenyl)-2-pyridone: An oxidized derivative of 4-(4-Ethoxycarbonylphenyl)-2-hydroxypyridine.

    This compound alcohol: A reduced derivative of the compound.

Uniqueness

This compound is unique due to the presence of both the ethoxycarbonylphenyl group and the hydroxyl-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 4-(2-oxo-1H-pyridin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)11-5-3-10(4-6-11)12-7-8-15-13(16)9-12/h3-9H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATGENGMYZMGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683071
Record name Ethyl 4-(2-oxo-1,2-dihydropyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-30-5
Record name Ethyl 4-(2-oxo-1,2-dihydropyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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